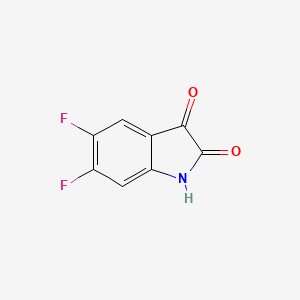![molecular formula C22H28N2O3S B2370381 N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide CAS No. 690245-69-3](/img/structure/B2370381.png)
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C22H28N2O3S and a molecular weight of 400.54 g/mol. Clozapine is used to treat treatment-resistant schizophrenia, but its use is limited due to the risk of agranulocytosis, a severe reduction in white blood cells.
Vorbereitungsmethoden
The synthesis of N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide involves the removal of a methyl group from clozapine by the enzyme CYP3A4. This process occurs in the body, forming N-desmethylclozapine as a metabolite
Analyse Chemischer Reaktionen
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a research tool to study the metabolism of clozapine and its pharmacological effects.
Biology: Researchers investigate its potential therapeutic applications, including its antipsychotic effects and reduced side effects compared to clozapine.
Medicine: The compound is studied for its potential to retain the antipsychotic effects of clozapine while exhibiting a lower risk of agranulocytosis.
Industry: Its unique structural properties make it a versatile material for drug development and other applications.
Wirkmechanismus
The mechanism of action of N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide involves its interaction with various molecular targets and pathways. As a metabolite of clozapine, it retains some pharmacological activity but is significantly less potent. The compound’s effects are mediated through its interaction with neurotransmitter receptors, including dopamine and serotonin receptors. These interactions contribute to its antipsychotic effects and potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide is unique due to its structural properties and pharmacological activity. Similar compounds include:
Clozapine: The parent compound from which N-desmethylclozapine is derived.
Other antipsychotic drugs: Compounds like olanzapine and quetiapine share some structural similarities and pharmacological effects.
This compound is distinct in its reduced potency and potential for lower side effects compared to clozapine.
Eigenschaften
IUPAC Name |
N-[[4-(azepane-1-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-7-8-18(2)21(15-17)28(26,27)23-16-19-9-11-20(12-10-19)22(25)24-13-5-3-4-6-14-24/h7-12,15,23H,3-6,13-14,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEZWZUVOVPFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2370302.png)
![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)
![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)
![2-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2370307.png)
![Methyl 1-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate](/img/structure/B2370309.png)
![1-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2370310.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)
![Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B2370315.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide](/img/structure/B2370318.png)

